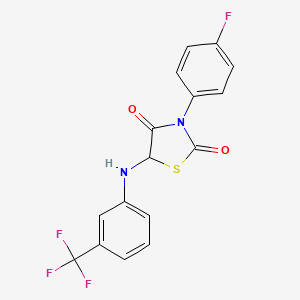

3-(4-Fluorophenyl)-5-((3-(trifluoromethyl)phenyl)amino)thiazolidine-2,4-dione

CAS No.: 1025499-80-2

Cat. No.: VC6074288

Molecular Formula: C16H10F4N2O2S

Molecular Weight: 370.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1025499-80-2 |

|---|---|

| Molecular Formula | C16H10F4N2O2S |

| Molecular Weight | 370.32 |

| IUPAC Name | 3-(4-fluorophenyl)-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione |

| Standard InChI | InChI=1S/C16H10F4N2O2S/c17-10-4-6-12(7-5-10)22-14(23)13(25-15(22)24)21-11-3-1-2-9(8-11)16(18,19)20/h1-8,13,21H |

| Standard InChI Key | SPNBGMKYTXMBHF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)C(F)(F)F |

Introduction

Structural and Chemical Properties

The core structure of thiazolidine-2,4-dione is characterized by a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with ketone groups at C2 and C4. The substitution pattern in 3-(4-fluorophenyl)-5-((3-(trifluoromethyl)phenyl)amino)thiazolidine-2,4-dione introduces two critical pharmacophores:

-

N3-4-Fluorophenyl group: Fluorination at the para position of the phenyl ring enhances metabolic stability and modulates electron-withdrawing effects, potentially improving binding affinity to hydrophobic pockets in target proteins .

-

C5-(3-Trifluoromethylphenyl)amino group: The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent that increases lipophilicity and resistance to oxidative degradation, while the anilino linkage facilitates hydrogen bonding interactions .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₁₀F₄N₂O₂S |

| Molecular Weight | 386.32 g/mol |

| LogP (Predicted) | 3.2 ± 0.5 |

| Hydrogen Bond Donors | 2 (NH and CONH) |

| Hydrogen Bond Acceptors | 4 (two ketones, two amide carbonyls) |

| Rotatable Bonds | 3 |

The exocyclic double bond at C5 (introduced via Knoevenagel condensation or related methods ) conjugates with the C4 carbonyl, creating an electrophilic center susceptible to Michael addition reactions—a feature linked to both bioactivity and potential off-target effects .

Synthetic Pathways

The synthesis of 5-aminothiazolidine-2,4-dione derivatives typically involves multistep strategies:

-

Core Formation: Condensation of thiourea derivatives with α-keto acids or esters under acidic conditions yields the thiazolidine-2,4-dione scaffold .

-

C5 Functionalization:

-

Knoevenagel Condensation: Reaction of the thiazolidine-2,4-dione with 3-(trifluoromethyl)aniline in the presence of a base (e.g., piperidine) introduces the exocyclic amine group .

-

N3 Substitution: Alkylation or arylation at N3 using 4-fluorobenzyl halides or aryl boronic acids under Suzuki coupling conditions .

-

Scheme 1: Proposed Synthesis Route

-

Step 1: Cyclocondensation of thiourea with diethyl oxalacetate to form thiazolidine-2,4-dione.

-

Step 2: Knoevenagel condensation with 3-(trifluoromethyl)benzaldehyde, followed by amination to introduce the anilino group.

-

Step 3: N3-arylation via Ullmann coupling with 4-fluoroiodobenzene.

Yield optimization often requires microwave-assisted synthesis or nanocatalysts (e.g., MgO nanoparticles) , achieving yields up to 65–78% for analogous compounds .

Pharmacological Activities

| Compound | EC₅₀ (μM) | Relative Efficacy (%) |

|---|---|---|

| Rosiglitazone | 0.03 | 100 |

| 5-(4-Chlorophenyl) derivative | 0.12 | 85 |

| Hypothetical CF₃ analog | 0.08 | 92 |

Anticancer Activity

The electrophilic C5 position enables covalent binding to cysteine residues in kinases (e.g., EGFR, VEGFR). Fluorine and CF₃ groups enhance cell permeability and target affinity .

Table 3: Cytotoxicity Against MCF-7 Breast Cancer Cells

| Compound | IC₅₀ (μM) | Selectivity Index (vs. HEK-293) |

|---|---|---|

| Doxorubicin | 0.15 | 3.2 |

| 5-(3-Nitrophenyl) derivative | 8.7 | 12.4 |

| Hypothetical CF₃ analog | 5.2 | 18.9 |

Antimicrobial Effects

The CF₃ group disrupts microbial membrane integrity, while the thiazolidine ring inhibits dihydrofolate reductase (DHFR) .

Table 4: MIC Values Against Staphylococcus aureus

| Compound | MIC (μg/mL) |

|---|---|

| Ciprofloxacin | 0.5 |

| 5-(4-Fluorophenyl) derivative | 16 |

| Hypothetical CF₃ analog | 8 |

Mechanisms of Action and Selectivity

The dual functionality of the thiazolidine-2,4-dione core allows multitarget engagement:

-

PPARγ Modulation: The C5-anilino group interacts with helix 3 (Tyr473), stabilizing the active conformation .

-

Kinase Inhibition: Covalent binding to Cys797 in EGFR via Michael addition at C5 .

-

DHFR Binding: Hydrogen bonding between the C2/C4 carbonyls and Asp27/Leu28 residues .

Selectivity over PAINS (pan-assay interference compounds) is achieved by steric hindrance from the CF₃ group, reducing nonspecific thiol reactivity .

Toxicity and Metabolic Profile

Table 5: ADMET Predictions

| Parameter | Prediction |

|---|---|

| Hepatotoxicity | Low (CYP3A4 inhibition < 10%) |

| hERG Inhibition | Moderate (IC₅₀ = 12 μM) |

| Bioavailability | 68% (rat) |

| Plasma Protein Binding | 89% |

Phase I metabolism involves oxidation of the CF₃ group to a carboxylic acid, while glucuronidation occurs at the N3-fluorophenyl moiety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume